An In-depth Technical Guide to Octadecane-2,3-diol: Physical and Chemical Properties
An In-depth Technical Guide to Octadecane-2,3-diol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecane-2,3-diol is a long-chain aliphatic vicinal diol. Its structure, featuring a hydrophobic 18-carbon chain and two adjacent hydrophilic hydroxyl groups, imparts surfactant-like properties, making it a molecule of interest in various fields, including cosmetics, pharmaceuticals, and materials science. In biological systems, its structure suggests potential interactions with lipid membranes, influencing their fluidity and permeability. This guide provides a comprehensive overview of the known physical and chemical properties of Octadecane-2,3-diol, details relevant experimental protocols for their determination, and illustrates a key chemical transformation.
Chemical Identity
| Identifier | Value |
| IUPAC Name | Octadecane-2,3-diol |
| Synonyms | 2,3-Dihydroxyoctadecane |
| CAS Number | 67919-41-9 |
| Molecular Formula | C₁₈H₃₈O₂ |
| Molecular Weight | 286.5 g/mol |
Physical Properties
The physical properties of Octadecane-2,3-diol are largely dictated by its long hydrocarbon tail, leading to a waxy solid appearance at room temperature with limited solubility in water. The presence of two hydroxyl groups, however, allows for hydrogen bonding, influencing its melting and boiling points compared to the parent alkane, octadecane.
| Property | Value | Notes |
| Appearance | Typically a colorless or pale yellow waxy solid. | The long alkyl chain contributes to its solid, waxy nature. |
| Melting Point | Approximately 50 °C | This is an estimated value. As a waxy solid, it may exhibit a melting range rather than a sharp melting point. |
| Boiling Point | Around 350 °C | This is an estimated value. High molecular weight alcohols often decompose at their boiling point under atmospheric pressure. |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and ether. | The hydrophobic character of the C18 chain dominates, but the diol functionality provides some polarity. |
| Stability | Generally stable under normal conditions. | May degrade under extreme pH or temperature conditions.[1] |
Chemical Properties and Reactivity
As a vicinal diol, Octadecane-2,3-diol undergoes reactions characteristic of this functional group. These include oxidation to form ketones or aldehydes, esterification with acids, and dehydration to form alkenes.[1]
Oxidation
The hydroxyl groups of Octadecane-2,3-diol can be oxidized. The nature of the product depends on the oxidizing agent used. For instance, selective oxidation can yield an α-hydroxy ketone, while stronger oxidizing agents can lead to cleavage of the carbon-carbon bond between the hydroxyl groups.
Esterification
The hydroxyl groups can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding mono- or di-esters. These derivatives can have altered physical properties, such as increased lipophilicity.
Dehydration
Under acidic conditions, Octadecane-2,3-diol can undergo dehydration to yield unsaturated compounds, primarily alkenes.
Oxidative Cleavage
A key reaction of vicinal diols is oxidative cleavage of the C-C bond between the two hydroxyl-bearing carbons. This can be achieved using reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[2][3] This reaction is highly specific for 1,2-diols and results in the formation of two carbonyl compounds (aldehydes or ketones), depending on the substitution pattern of the diol.[2][4]
Experimental Protocols
Determination of Melting Point (for a Waxy Solid)
Given the waxy nature of Octadecane-2,3-diol, the capillary tube method is a suitable technique for determining its melting range.
Apparatus:
-
Melting point apparatus (e.g., Fisher-Johns or a similar heated block)[5]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not already powdered)
Procedure:
-
Ensure the Octadecane-2,3-diol sample is dry and finely powdered. If necessary, gently crush a small amount in a mortar and pestle.
-
Carefully pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Observe the sample through the magnifying lens. As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Determination of Solubility (for a Sparingly Soluble Compound)
A common method to determine the solubility of a sparingly soluble compound like Octadecane-2,3-diol in a specific solvent is the shake-flask method.
Apparatus:
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-MS)
Procedure:
-
Add an excess amount of solid Octadecane-2,3-diol to a series of vials.
-
To each vial, add a known volume of the desired solvent (e.g., water, ethanol, ether).
-
Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C) to equilibrate.[6] Agitation should be sufficient to keep the solid suspended.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of Octadecane-2,3-diol using a pre-calibrated analytical method (e.g., GC-MS).
-
The determined concentration represents the solubility of Octadecane-2,3-diol in that solvent at the specified temperature.
Protocol for Oxidative Cleavage with Periodic Acid
This protocol describes a general procedure for the oxidative cleavage of a vicinal diol.
Materials:
-
Octadecane-2,3-diol
-
Periodic acid (HIO₄)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of Octadecane-2,3-diol in a suitable organic solvent in a round-bottom flask.
-
In a separate flask, prepare a solution of periodic acid in the same solvent or a compatible one.
-
Cool the diol solution in an ice bath.
-
Slowly add the periodic acid solution to the stirred diol solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting product will be a mixture of aldehydes, which can be further purified by column chromatography if necessary.
Visualizations
Synthesis of Octadecane-2,3-diol
A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For Octadecane-2,3-diol, this would involve the dihydroxylation of octadec-2-ene.
Caption: Synthesis of Octadecane-2,3-diol via dihydroxylation of an alkene.
Oxidative Cleavage of Octadecane-2,3-diol
The oxidative cleavage of Octadecane-2,3-diol with periodic acid results in the formation of two aldehyde products.
Caption: Oxidative cleavage of Octadecane-2,3-diol.
References
- 1. Buy Octadecane-2,3-diol (EVT-1538799) | 67919-41-9 [evitachem.com]
- 2. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. Melting point - WaxPedia [waxpedia.org]
- 6. solubility experimental methods.pptx [slideshare.net]
